An In-Depth Technical Guide to the Physicochemical Properties of 1H-Perfluorooct-1-yne
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Perfluorooct-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Perfluorooct-1-yne, a terminal alkyne bearing a perfluorohexyl chain, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique combination of a reactive alkyne functional group and the distinct physicochemical properties imparted by the perfluorinated tail makes it a valuable building block for the synthesis of novel compounds with tailored characteristics. The high electronegativity and steric bulk of the fluorine atoms profoundly influence the molecule's reactivity, solubility, and metabolic stability, offering unique advantages in the design of new pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the known physicochemical properties of 1H-Perfluorooct-1-yne, detailed experimental protocols for their determination, and insights into its synthesis, reactivity, and potential applications.
Molecular and Physicochemical Properties
The fundamental properties of 1H-Perfluorooct-1-yne are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computed values due to a lack of extensive published experimental data.
| Property | Value | Source |
| Molecular Formula | C₈HF₁₃ | PubChem[1] |
| Molecular Weight | 344.07 g/mol | PubChem[1] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne | PubChem[1] |
| CAS Number | 55756-24-6 | PubChem[1] |
| Boiling Point | 95 °C | INDOFINE Chemical Company |
| Melting Point | Not available | - |
| Density | Not available | - |
Solubility Profile
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is a key indicator of its volatility. For a compound like 1H-Perfluorooct-1-yne, a standard distillation method can be employed for its determination.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of 1H-Perfluorooct-1-yne into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the substance.
-
Pressure Correction: If the atmospheric pressure is not at standard sea-level pressure (1 atm or 760 mmHg), a pressure correction should be applied to the observed boiling point.
Determination of Solubility
A straightforward method to qualitatively and semi-quantitatively assess the solubility of 1H-Perfluorooct-1-yne in various solvents involves the following steps.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, tetrahydrofuran, hexane).
-
Sample Addition: To a series of small, sealed vials, add a known volume (e.g., 1 mL) of each selected solvent.
-
Titration: Add small, measured increments of 1H-Perfluorooct-1-yne to each vial, sealing and vortexing after each addition.
-
Observation: Observe the mixture for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or a cloudy suspension (insoluble or partially soluble).
-
Quantification (Optional): The approximate solubility can be expressed as the volume of solute dissolved per volume of solvent.
Synthesis of 1H-Perfluorooct-1-yne
A common and effective method for the synthesis of terminal perfluoroalkynes involves the reaction of a perfluoroalkyl iodide with a protected acetylene equivalent, followed by deprotection.
General Synthetic Scheme:
The synthesis can be conceptualized as a two-step process:
-
Coupling Reaction: Reaction of perfluorohexyl iodide with a protected alkyne, such as ethynyltrimethylsilane, in the presence of a suitable catalyst.
-
Deprotection: Removal of the protecting group (e.g., trimethylsilyl group) to yield the terminal alkyne.
A plausible synthetic route starting from perfluorohexyl iodide is outlined below.[3]
Step 1: Sonogashira Coupling of Perfluorohexyl Iodide with Ethynyltrimethylsilane
This reaction utilizes a palladium and copper co-catalyzed cross-coupling reaction.
Reagents and Conditions:
-
Perfluorohexyl iodide (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (solvent and base)
-
Room temperature, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of perfluorohexyl iodide in triethylamine, add ethynyltrimethylsilane, Pd(PPh₃)₄, and CuI under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl Group
The removal of the TMS group is typically achieved under basic conditions.
Reagents and Conditions:
-
TMS-protected perfluorooctyne (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Methanol (solvent)
-
Room temperature
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate to the solution and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add water to the reaction mixture and extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product.
Reactivity and Potential Applications
The reactivity of 1H-Perfluorooct-1-yne is dominated by the chemistry of its terminal alkyne and the influence of the strongly electron-withdrawing perfluorohexyl group.
Nucleophilic Additions
The electron-withdrawing nature of the perfluoroalkyl chain makes the alkyne susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to a range of functionalized products.
1,3-Dipolar Cycloadditions (Click Chemistry)
Terminal alkynes are key components in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] 1H-Perfluorooct-1-yne can react with organic azides to form stable 1,2,3-triazole linkages. This reaction is highly efficient and biocompatible, making it a powerful tool for bioconjugation and drug discovery.[6] The incorporation of the perfluorinated chain can enhance the pharmacological properties of the resulting triazole-containing molecules.
General Reaction Scheme:
Applications in Drug Development
The introduction of fluorine and perfluoroalkyl groups into drug candidates is a well-established strategy to improve their metabolic stability, binding affinity, and lipophilicity.[7][8] The perfluorohexyl tail of 1H-Perfluorooct-1-yne can serve as a "fluorous tag," which can be exploited for the purification of reaction mixtures and can also influence the pharmacokinetic profile of a drug molecule. The alkyne functionality allows for the facile introduction of this perfluorinated moiety into a wide range of molecular scaffolds using click chemistry, making 1H-Perfluorooct-1-yne a valuable tool for medicinal chemists.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show a single signal for the acetylenic proton. Due to the electron-withdrawing effect of the perfluoroalkyl chain, this proton is expected to be deshielded and appear at a downfield chemical shift compared to a typical terminal alkyne.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the eight carbon atoms. The acetylenic carbons will have characteristic chemical shifts, and the carbons of the perfluoroalkyl chain will exhibit complex splitting patterns due to coupling with the fluorine atoms.[9]
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing perfluorinated compounds. It will display a series of signals corresponding to the different fluorine environments along the perfluorohexyl chain, with characteristic chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of 1H-Perfluorooct-1-yne will exhibit characteristic absorption bands for the terminal alkyne and the C-F bonds.
-
≡C-H stretch: A sharp, medium-intensity band is expected around 3300 cm⁻¹.
-
C≡C stretch: A weak band is expected in the region of 2100-2260 cm⁻¹.
-
C-F stretch: Strong, broad absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the numerous C-F bonds in the perfluorohexyl chain.[10]
Safety and Handling
1H-Perfluorooct-1-yne is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
As a member of the per- and polyfluoroalkyl substances (PFAS) family, caution should be exercised regarding its environmental fate and persistence. Proper disposal procedures in accordance with local regulations must be followed.
Conclusion
1H-Perfluorooct-1-yne is a versatile and valuable building block with significant potential in various areas of chemical research, particularly in drug discovery and materials science. Its unique physicochemical properties, stemming from the combination of a reactive alkyne and a perfluorinated chain, offer exciting opportunities for the synthesis of novel molecules with enhanced properties. While there are still gaps in the experimentally determined data for this compound, this guide provides a solid foundation of its known properties, synthetic methodologies, and potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation into its physical properties and reactivity is warranted to fully unlock its potential.
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